1,3,2-Benzodioxathiole, 2,2-dioxide
Overview
Description
1,3,2-Benzodioxathiole, 2,2-dioxide is an organic compound characterized by a benzene ring fused with a dioxathiole ring containing two oxygen atoms and one sulfur atom. This compound is known for its unique chemical properties and has garnered interest in various scientific fields, particularly in the development of advanced materials and battery technologies .
Mechanism of Action
Target of Action
1,3,2-Benzodioxathiole, 2,2-dioxide, also known as DTD, is an essential intermediate in organic synthesis . It plays a vital role in improving the performance and service life of lithium-ion batteries .
Mode of Action
It’s known that dtd is used in the synthesis process of lithium-ion batteries .
Biochemical Pathways
It’s known that dtd is an essential intermediate in organic synthesis .
Result of Action
It’s known that dtd plays a vital role in improving the performance and service life of lithium-ion batteries .
Action Environment
It’s known that a large amount of heat is released during the synthesis process of dtd, leading to its hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,2-Benzodioxathiole, 2,2-dioxide can be synthesized through the reaction of ethylene glycol with thionyl chloride in the presence of a catalyst such as ruthenium(III) chloride. The reaction typically involves the use of an oxidizing agent like sodium periodate. Optimal conditions include a molar ratio of thionyl chloride to ethylene glycol of 1.2:1, a reaction temperature of 40°C, and a reaction time of 60 minutes .
Industrial Production Methods: In industrial settings, continuous flow microreaction technology is employed to synthesize this compound. This method offers advantages such as efficient heat exchange, improved product yield, and enhanced safety. The optimal process conditions include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a residence time of 117.75 seconds, resulting in a continuous reaction yield of 92.22% .
Chemical Reactions Analysis
Types of Reactions: 1,3,2-Benzodioxathiole, 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: The compound can be reduced using appropriate reducing agents under controlled conditions.
Substitution: Substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with sodium periodate yields sulfone derivatives .
Scientific Research Applications
1,3,2-Benzodioxathiole, 2,2-dioxide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Comparison with Similar Compounds
- 3 H -1,2-Benzoxathiole, 2,2-dioxide
- 1,4,2-Benzodioxathiine, 2,2-dioxide
Comparison: 1,3,2-Benzodioxathiole, 2,2-dioxide is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This configuration imparts distinct chemical properties, making it more effective in certain applications, such as forming stable solid electrolyte interphases in lithium-ion batteries. In comparison, similar compounds like 3 H -1,2-Benzoxathiole, 2,2-dioxide and 1,4,2-Benzodioxathiine, 2,2-dioxide have different ring structures and may exhibit varying reactivity and stability .
Properties
IUPAC Name |
1,3,2λ6-benzodioxathiole 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZMSMCZBZARKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OS(=O)(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396293 | |
Record name | 1,3,2-Benzodioxathiole, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4074-55-9 | |
Record name | 1,3,2-Benzodioxathiole, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2lambda6-benzodioxathiole-2,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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